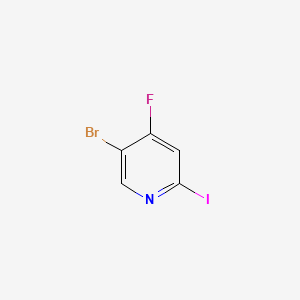

5-Bromo-4-fluoro-2-iodo-pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

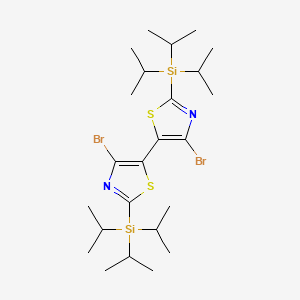

5-Bromo-4-fluoro-2-iodopyridine is a halogenated pyridine that has been used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 5-Bromo-4-fluoro-2-iodopyridine, has been a topic of interest in recent literature . N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Molecular Structure Analysis

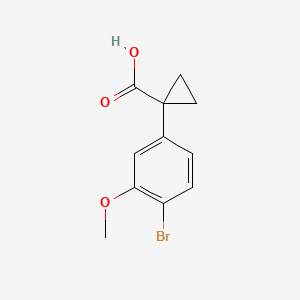

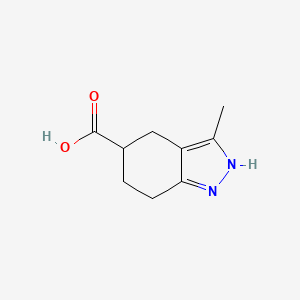

The molecular formula of 5-Bromo-4-fluoro-2-iodopyridine is C5H2BrFIN . The average mass is 301.883 Da and the monoisotopic mass is 300.839905 Da .Chemical Reactions Analysis

5-Bromo-4-fluoro-2-iodopyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical and Chemical Properties Analysis

The melting point of 5-Bromo-4-fluoro-2-iodopyridine is 30-31 °C (lit.) and the boiling point is 80-83 °C/44 mmHg (lit.) . The density is predicted to be 1.707±0.06 g/cm3 .Applications De Recherche Scientifique

Synthèse de dérivés de pyridine halogénés

5-Bromo-4-fluoro-2-iodo-pyridine: est un intermédiaire précieux dans la synthèse de divers dérivés de pyridine halogénés. Ces dérivés sont cruciaux dans le développement de nouveaux produits pharmaceutiques et agrochimiques en raison de leurs activités biologiques potentielles .

Développement d'agents d'imagerie

Le composé peut être utilisé pour synthétiser des pyridines fluorées, qui présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques, notamment les pyridines substituées par F 18 utilisées en radiothérapie locale du cancer .

Création de matériaux électroluminescents

Des chercheurs ont rapporté l'utilisation de This compound dans la préparation de composés électroluminescents. Ces matériaux sont essentiels au développement de nouveaux types d'écrans et de systèmes d'éclairage .

Recherche en chimie agricole

L'introduction d'atomes de fluor dans les structures principales, telles que This compound, a été une modification courante dans la recherche de nouveaux produits agricoles présentant des propriétés physiques, biologiques et environnementales améliorées .

Réactions de synthèse organique

Ce composé sert de précurseur dans diverses réactions de synthèse organique, notamment la préparation de chlorure de 5-bromopyridyl-2-magnésium et d'iodure de 5-bromo-2-pyridylzinc, qui sont des intermédiaires dans des transformations chimiques ultérieures .

Réactions d'échange d'halogènes

This compound: peut subir des réactions d'échange d'halogènes pour produire d'autres composés halogénés, tels que la 5-bromo-2-(trifluorométhyl)pyridine, qui sont utiles en chimie médicinale pour le développement de nouveaux agents thérapeutiques .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various biologically active compounds . These compounds can interact with a wide range of biological targets, depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of 5-Bromo-4-fluoro-2-iodopyridine is largely dependent on the specific context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. For instance, it can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . The resulting compounds can interact with their targets in a variety of ways, leading to diverse biological effects.

Biochemical Pathways

Fluoropyridines have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of compounds for various biological applications, including potential imaging agents . Therefore, the biochemical pathways affected by this compound would be largely dependent on the specific compounds it is used to synthesize.

Pharmacokinetics

For instance, the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

As a halogenated pyridine, it is often used in the synthesis of various biologically active compounds . The effects of these compounds can range widely, depending on their specific structures and targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-iodopyridine. For instance, the compound’s reactivity can be influenced by factors such as temperature and the presence of other reactants . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture.

Analyse Biochimique

Biochemical Properties

5-Bromo-4-fluoro-2-iodopyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated pyridines and other heterocyclic compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it can undergo nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles, leading to the formation of new compounds. This compound is also involved in coupling reactions, such as the Stille and Sonogashira couplings, which are essential for the synthesis of biaryl and alkyne derivatives .

Cellular Effects

The effects of 5-Bromo-4-fluoro-2-iodopyridine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. These effects are particularly relevant in cancer research, where the modulation of cell signaling and gene expression can influence the growth and proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 5-Bromo-4-fluoro-2-iodopyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation events. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-fluoro-2-iodopyridine can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression. Its stability and efficacy can decrease over time, necessitating careful storage and handling .

Dosage Effects in Animal Models

The effects of 5-Bromo-4-fluoro-2-iodopyridine in animal models vary with different dosages. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the need for precise dosage control in experimental settings .

Metabolic Pathways

5-Bromo-4-fluoro-2-iodopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo oxidative and reductive reactions, leading to the formation of new products that can further participate in biochemical reactions. These metabolic transformations can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Bromo-4-fluoro-2-iodopyridine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its activity and function in different cellular contexts .

Subcellular Localization

The subcellular localization of 5-Bromo-4-fluoro-2-iodopyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can be localized to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can modulate enzyme activity and metabolic processes. Its localization can affect its activity and function, making it a valuable tool for studying cellular processes at the subcellular level .

Propriétés

IUPAC Name |

5-bromo-4-fluoro-2-iodopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCFBARDJVIUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1I)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)

![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)